(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid
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Overview
Description
(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemo-Enzymatic Synthesis and Structural Characterization
A study on alminoprofen, which shares structural similarity with (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid, explored the chemo-enzymatic synthesis and structural characterization of its diastereomers. This research contributes to understanding the stereochemistry and degradation kinetics of such compounds under physiological conditions (Baba et al., 2018).
Computational Peptidology in Antifungal Tripeptides
Computational peptidology methods were applied to study a group of antifungal tripeptides, including this compound. This approach helped in predicting the bioactivity scores of these peptides, demonstrating the compound's potential in antifungal drug design (Flores-Holguín et al., 2019).
Exploration of Ibuprofenates of Isopropyl Amino Acid Esters
A study explored modifications of a similar compound, focusing on the permeability and properties of ibuprofenates of isopropyl amino acid esters. This research sheds light on how structural modifications affect the efficacy and properties of related compounds (Ossowicz-Rupniewska et al., 2022).
Optical Resolution and Synthesis of Stereoisomers
The optical resolution of (RS)-mercaptosuccinic acid was carried out to synthesize stereoisomers of a similar compound, 2-amino-3-[(1,2-dicarboxyethyl)sulfanyl]propanoic acid. This study contributes to the understanding of the synthesis process and stereochemistry of such amino acids (Shiraiwa et al., 1998).
Asymmetric Biocatalysis in Pharmaceutical Intermediate Synthesis
In a study, asymmetric biocatalysis was used for the synthesis of S-3-amino-3-phenylpropionic acid, a pharmaceutical intermediate. The study demonstrates the potential of biocatalysis in producing enantiopure compounds, which is crucial in drug research and development (Li et al., 2013).
Mechanism of Action
Target of Action
The primary target of ®-2-Amino-3-(2-(aminomethyl)phenyl)propanoic acid, also known as D-2-AMINOMETHYLPHENYLALANINE, is Carboxypeptidase B . Carboxypeptidase B is an enzyme that is involved in the hydrolysis of the C-terminal amino acid residues in peptides and proteins .
Mode of Action
It is known to interact with its target, carboxypeptidase b . The interaction between the compound and its target could lead to changes in the function of the enzyme, potentially affecting the hydrolysis of peptides and proteins .
Result of Action
Given its target, it is likely to affect the function of Carboxypeptidase B, which could potentially lead to changes in the digestion and absorption of proteins .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For example, the pH of the environment could potentially affect the stability of the compound . .
Properties
IUPAC Name |
(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAKEAJYLGZEEA-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](C(=O)O)N)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428044 |
Source
|
Record name | (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217601-79-0 |
Source
|
Record name | (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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